Structural Elucidation and Mechanistic Profiling of Lopinavir Impurity T: A Technical Whitepaper
Structural Elucidation and Mechanistic Profiling of Lopinavir Impurity T: A Technical Whitepaper
Target Audience: Analytical Chemists, Synthetic Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary
In the synthesis and scale-up of the antiretroviral protease inhibitor Lopinavir, controlling the impurity profile is a critical regulatory mandate under ICH Q3A/Q3B guidelines. Among the complex pharmacopeial and non-pharmacopeial impurities, Lopinavir Impurity T (also documented as Lopinavir Impurity 19) represents a unique analytical challenge due to its high molecular weight and extreme lipophilicity[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural identification. We will deconstruct the molecular architecture of Impurity T, map its mechanistic formation during API synthesis, and establish a self-validating analytical protocol for its isolation and quantification.
Molecular Architecture & Chemical Identity
Lopinavir Impurity T is not a simple degradant; it is a high-molecular-weight dimeric conjugate. While the Lopinavir API features a central diamino alcohol core capped by a 2,6-dimethylphenoxyacetyl group and a cyclic tetrahydropyrimidinone ring, Impurity T lacks the cyclic urea motif. Instead, it consists of two Lopinavir intermediate chains covalently linked via a central acyclic urea (carbamoyl) bond[2].
Nomenclature and Identifiers
-
Chemical Name: 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-([[(2S,4S,5S)-5-[[(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]carbamoyl]amino)-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide[2].
-
CAS Registry Number: 1797024-56-6.
-
Molecular Formula: C₅₇H₆₆N₄O₇[1].
-
Molecular Weight: 919.16 g/mol [1].
Structural Causality
The presence of the central -NH-C(=O)-NH- (carbamoyl) linkage between two bulky 1,6-diphenylhexan-2-yl moieties sterically locks the molecule, significantly altering its hydrodynamic radius and solvation energy compared to the monomeric API.
Mechanistic Pathways of Formation
Understanding why Impurity T forms is essential for process chemistry optimization. The formation of this impurity is a classic example of a concentration-dependent intermolecular side reaction outcompeting a desired intramolecular or highly specific coupling event.
During the amidation stages of Lopinavir synthesis, the primary amine intermediate must be coupled with a pyrimidine derivative. However, if reactive carbonylating agents (such as phosgene equivalents, carbonyldiimidazole, or residual carbonates) are present in the matrix, the primary amine can act as a nucleophile. Rather than achieving the desired monomeric functionalization, an excess of the amine intermediate drives an intermolecular attack on the activated carbonyl, yielding the symmetrical urea dimer (Impurity T).
Divergent synthetic pathways leading to Lopinavir API versus the dimeric Impurity T.
Comparative Physicochemical Data
To design an effective extraction and separation strategy, we must benchmark Impurity T against the parent API. The table below summarizes the critical parameters that dictate our analytical choices.
| Property | Lopinavir (API) | Lopinavir Impurity T | Analytical Implication |
| CAS Number | 192725-17-0 | 1797024-56-6 | Reference standard procurement. |
| Molecular Formula | C₃₇H₄₈N₄O₅ | C₅₇H₆₆N₄O₇[1] | Requires extended mass range in MS. |
| Molecular Weight | 628.80 g/mol | 919.16 g/mol [1] | Distinct isotopic envelope. |
| Structural Motif | Monomeric cyclic urea | Dimeric acyclic urea linkage | Distinct NMR carbonyl shift (~158 ppm). |
| Hydrophobicity | High | Very High (Dimeric) | Requires strong organic wash in HPLC. |
Self-Validating Analytical Protocol: LC-MS/MS & NMR Characterization
To ensure trustworthiness in quality control, the analytical method cannot rely on retention time alone. The following protocol is a self-validating system : it uses chromatographic retention (physical property), tandem mass spectrometry (molecular mass and fragmentation), and NMR (atomic connectivity) to create an unbreakable chain of evidence.
Step 1: Chromatographic Separation (RP-HPLC)
-
Column Selection: Use a high-capacity C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm).
-
Causality: The dimeric nature of Impurity T makes it highly lipophilic. A high-density C18 stationary phase provides the necessary theoretical plates to resolve this bulky impurity from late-eluting oligomeric artifacts.
-
-
Mobile Phase: Gradient elution using 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).
-
Causality: Formic acid ensures complete protonation of the amide/urea nitrogens, drastically enhancing the ionization efficiency for positive-ion ESI-MS.
-
-
Gradient Profile: 40% B to 95% B over 25 minutes, holding at 95% B for 5 minutes.
-
Causality: Impurity T will not elute under standard Lopinavir isocratic conditions; the steep ramp to 95% organic modifier is mandatory to overcome its strong column affinity.
-
Step 2: Mass Spectrometry (ESI-MS/MS) Confirmation
-
Ionization: Electrospray Ionization in Positive mode (ESI+).
-
Targeting: Isolate the precursor ion at m/z 920.2 [M+H]⁺ .
-
Validation Logic: Apply a collision energy of 25–35 eV. The symmetrical cleavage of the central urea bond will yield characteristic monomeric fragment ions (m/z ~446 and ~460), confirming the dimeric structure and ruling out isobaric matrix interferences.
Step 3: Orthogonal Validation (NMR)
-
For preparative isolations, dissolve the fraction in DMSO-d₆.
-
Validation Logic: The definitive proof of Impurity T is the ¹³C NMR spectrum. The acyclic urea carbonyl carbon will resonate distinctly near ~158 ppm , which is easily distinguishable from the standard amide carbonyls (~170 ppm) found in the Lopinavir core.
Self-validating analytical workflow for Impurity T isolation and characterization.
Conclusion
Lopinavir Impurity T (CAS 1797024-56-6) is a complex, high-molecular-weight (919.16 g/mol ) urea dimer of the Lopinavir intermediate. Its formation is governed by competing intermolecular kinetics during the amidation phase of API synthesis. By understanding the causality behind its structure—specifically its extreme hydrophobicity and unique carbamoyl linkage—analytical scientists can deploy targeted, self-validating LC-MS/MS and NMR workflows to ensure rigorous regulatory compliance and drug safety.
References
-
[2] Lopinavir-impurities | Pharmaffiliates (Contains IUPAC nomenclature and structural data for Impurity T). Pharmaffiliates. URL: [Link]
